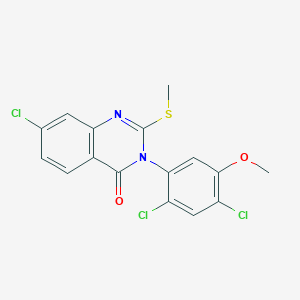
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone, also known as 5-Chloro-2-methyl-3-(2,4-dichlorophenyl)-4-sulfamoylquinazoline, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been investigated for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent.
科学的研究の応用
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone has been studied for its potential applications in various scientific research areas. For example, it has been investigated for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of certain pro-inflammatory compounds.
作用機序
The exact mechanism of action of 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of certain pro-inflammatory compounds. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, preliminary studies suggest that this compound may act as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may act as an antimicrobial agent.
実験室実験の利点と制限
The advantages of using 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone in laboratory experiments include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an effective anti-inflammatory agent. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using this compound for laboratory experiments is that its exact mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for research involving 7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone include further investigation into its exact mechanism of action, its potential applications as an antimicrobial agent, and its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, further research could be conducted to determine the compound’s potential to act as an effective anti-inflammatory agent. Furthermore, future studies could focus on the potential toxicity of this compound and its potential side effects in humans.
合成法
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-(methylsulfanyl)-4(3H)-quinazolinone is synthesized via a multi-step process. The first step involves the reaction of 2,4-dichloro-5-methoxyphenylmagnesium bromide with 2-methylsulfanyl-4(3H)-quinazolinone to form the quinazolinone intermediate. This intermediate is then treated with sodium hypochlorite to form the desired product.
特性
IUPAC Name |
7-chloro-3-(2,4-dichloro-5-methoxyphenyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O2S/c1-23-14-7-13(10(18)6-11(14)19)21-15(22)9-4-3-8(17)5-12(9)20-16(21)24-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUDIBFSBYGABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B2899610.png)
![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione](/img/structure/B2899612.png)
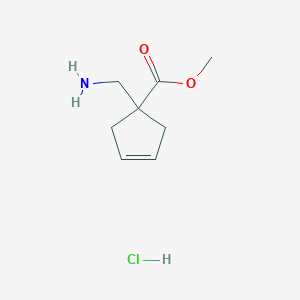
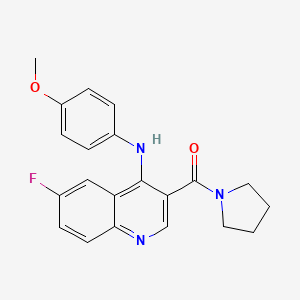
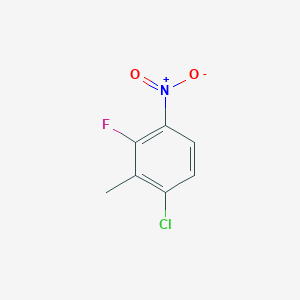
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,5-dimethylthiophene-3-carboxylate](/img/structure/B2899618.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide](/img/structure/B2899620.png)
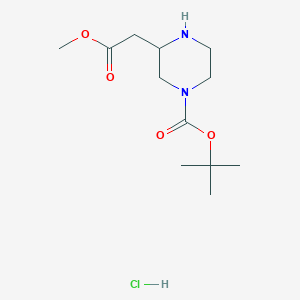
![N-(2-methoxy-5-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)
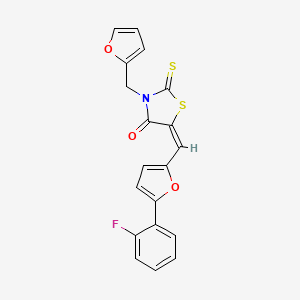
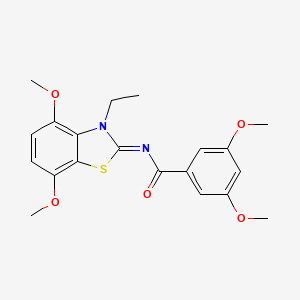
![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2899631.png)
